molecular formula C22H26N2O3 B14991280 N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B14991280
M. Wt: 366.5 g/mol
InChI Key: FZJIKHHBLYRBRV-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines a benzofuran core with a dimethylaminoethyl side chain and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Dimethylaminoethyl Side Chain: This step involves the alkylation of the benzofuran core with a dimethylaminoethyl halide under basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl side chain, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, sulfonates

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: A compound with a similar dimethylaminoethyl side chain but a different core structure.

    2-(dimethylamino)ethyl methacrylate: Another compound with a dimethylaminoethyl group, commonly used in polymer chemistry.

Uniqueness

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core with a dimethylaminoethyl side chain and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H26N2O3/c1-14-10-11-16-15(2)21(27-20(16)12-14)22(25)23-13-18(24(3)4)17-8-6-7-9-19(17)26-5/h6-12,18H,13H2,1-5H3,(H,23,25)

InChI Key

FZJIKHHBLYRBRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NCC(C3=CC=CC=C3OC)N(C)C)C

Origin of Product

United States

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